molecular formula C7H5I2NO B13901197 2,5-Diiodobenzamide

2,5-Diiodobenzamide

Cat. No.: B13901197
M. Wt: 372.93 g/mol
InChI Key: DKMYXCUHBLFEDT-UHFFFAOYSA-N
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Description

2,5-Diiodobenzamide is an organic compound with the molecular formula C7H5I2NO It is a derivative of benzamide, where two iodine atoms are substituted at the 2nd and 5th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diiodobenzamide typically involves the iodination of benzamide derivatives. One common method is the direct iodination of benzamide using iodine and an oxidizing agent such as hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Diiodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki Coupling: Palladium catalysts and bases like potassium phosphate in organic solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Coupling Products: Biaryl compounds are typically formed in coupling reactions.

Scientific Research Applications

2,5-Diiodobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Diiodobenzamide depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets can vary, but it often involves the modulation of biochemical pathways related to its iodine content and benzamide structure.

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodobenzamide: Another iodinated benzamide with iodine atoms at different positions.

    1,4-Diiodobenzene: A related compound with iodine atoms on a benzene ring but without the amide group.

    Rafoxanide: A structurally similar compound used as an anthelmintic agent.

Uniqueness

2,5-Diiodobenzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from other iodinated benzamides and related compounds.

Properties

Molecular Formula

C7H5I2NO

Molecular Weight

372.93 g/mol

IUPAC Name

2,5-diiodobenzamide

InChI

InChI=1S/C7H5I2NO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11)

InChI Key

DKMYXCUHBLFEDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)N)I

Origin of Product

United States

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